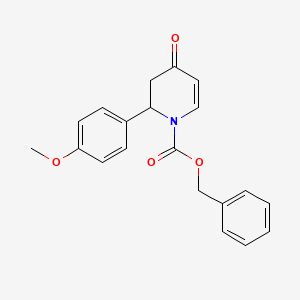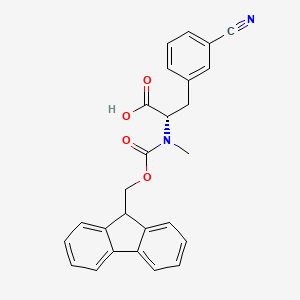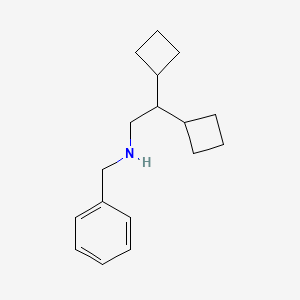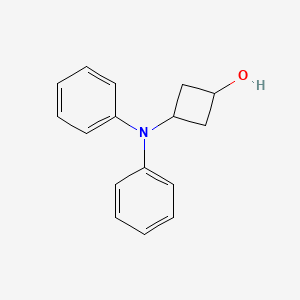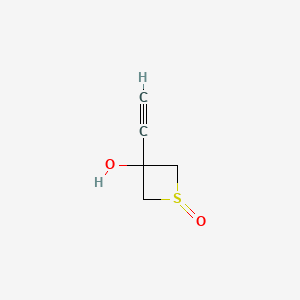
1-Allyl-3-(3-iodophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Allyl-3-(3-iodophenyl)urea is an organic compound with the molecular formula C10H11IN2O It is a derivative of urea, where the hydrogen atoms are substituted by an allyl group and a 3-iodophenyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-Allyl-3-(3-iodophenyl)urea can be synthesized through a multi-step process involving the reaction of 3-iodoaniline with allyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield. The general reaction scheme is as follows:
Step 1: 3-Iodoaniline is dissolved in dichloromethane and cooled to 0°C.
Step 2: Allyl isocyanate is added dropwise to the reaction mixture with constant stirring.
Step 3: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete.
Step 4: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反应分析
Types of Reactions: 1-Allyl-3-(3-iodophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The allyl group can undergo oxidation to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Products include 1-Allyl-3-(3-aminophenyl)urea or 1-Allyl-3-(3-thiophenyl)urea.
Oxidation Reactions: Products include 1-Allyl-3-(3-iodophenyl)epoxide.
Reduction Reactions: Products include 1-Allyl-3-(3-iodophenyl)amine.
科学研究应用
1-Allyl-3-(3-iodophenyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various functionalized ureas and thioureas.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic agent due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-Allyl-3-(3-iodophenyl)urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-Allyl-3-(3-iodophenyl)urea can be compared with other similar compounds, such as:
1-Allyl-3-(2-iodophenyl)urea: Similar structure but with the iodine atom in the ortho position. This positional isomer may exhibit different chemical reactivity and biological activity.
1-Allyl-3-(4-iodophenyl)urea: Similar structure but with the iodine atom in the para position. This compound may have different physical properties and applications.
1-Allyl-3-(3-bromophenyl)urea: Similar structure but with a bromine atom instead of iodine. This halogen substitution can affect the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an allyl group and an iodophenyl group, which confer distinct chemical and biological properties.
属性
分子式 |
C10H11IN2O |
|---|---|
分子量 |
302.11 g/mol |
IUPAC 名称 |
1-(3-iodophenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C10H11IN2O/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H2,12,13,14) |
InChI 键 |
UZIDMDLIOBSLBH-UHFFFAOYSA-N |
规范 SMILES |
C=CCNC(=O)NC1=CC(=CC=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


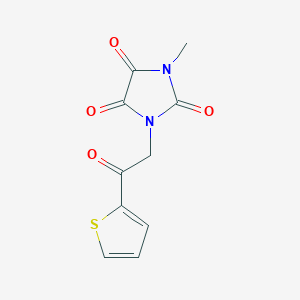
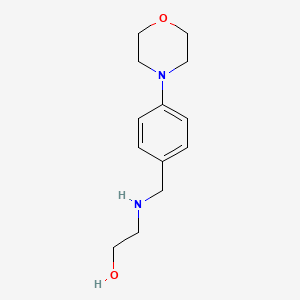

![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B14899249.png)

![(1S,9S)-9-Amino-6,10-dioxo-octahydro-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid methyl ester](/img/structure/B14899260.png)


